molecular formula C24H9F18OP B12517431 Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide CAS No. 820253-16-5

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide

Cat. No.: B12517431
CAS No.: 820253-16-5
M. Wt: 686.3 g/mol
InChI Key: RYPCLALNNFWKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide is a chemical compound known for its unique structure and properties. It is characterized by the presence of three phenyl groups, each substituted with two trifluoromethyl groups, attached to a central phosphorus atom. This compound is widely used in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide typically involves the reaction of tris[3,5-bis(trifluoromethyl)phenyl]phosphine with an oxidizing agent. Common oxidizing agents include hydrogen peroxide or oxygen. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to tris[3,5-bis(trifluoromethyl)phenyl]phosphine.

    Substitution: The phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or oxygen in an inert atmosphere.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the oxide form, while reduction reverts it to the phosphine form.

Scientific Research Applications

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique properties.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The trifluoromethyl groups enhance the stability and reactivity of the compound, making it a valuable tool in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Tris[4-(trifluoromethyl)phenyl]phosphine
  • Tris[3,4-bis(trifluoromethyl)phenyl]phosphine

Uniqueness

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide is unique due to the specific positioning of the trifluoromethyl groups on the phenyl rings. This arrangement provides distinct electronic and steric properties, making it more effective in certain catalytic applications compared to its analogs.

Properties

CAS No.

820253-16-5

Molecular Formula

C24H9F18OP

Molecular Weight

686.3 g/mol

IUPAC Name

1-bis[3,5-bis(trifluoromethyl)phenyl]phosphoryl-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C24H9F18OP/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)44(43,17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H

InChI Key

RYPCLALNNFWKCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(=O)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.